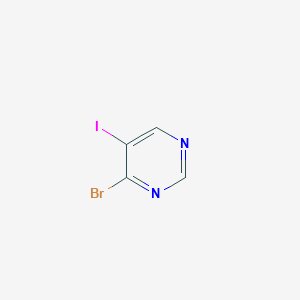
2-Nitrophenyl beta-L-fucopyranoside
Vue d'ensemble
Description
2-Nitrophenyl beta-L-fucopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is commonly used as a substrate in enzymatic assays, particularly those involving enzymes that cleave glycosidic bonds, such as fucosidases . This compound is often utilized in research settings to study enzyme activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl beta-L-fucopyranoside typically involves the reaction of 2-nitrophenol with beta-L-fucopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitrophenyl beta-L-fucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by fucosidases, resulting in the cleavage of the glycosidic bond to release 2-nitrophenol and beta-L-fucose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using fucosidases at optimal pH and temperature conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 2-nitrophenol and beta-L-fucose.
Reduction: 2-aminophenyl beta-L-fucopyranoside.
Substitution: Various substituted phenyl beta-L-fucopyranosides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Nitrophenyl beta-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study the activity and specificity of glycosidases, particularly fucosidases.
Biology: Employed in enzyme assays to measure the activity of fucosidases in biological samples.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes.
Mécanisme D'action
The primary mechanism of action of 2-Nitrophenyl beta-L-fucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 2-nitrophenol and beta-L-fucose . This reaction is often monitored by measuring the absorbance of 2-nitrophenol, which provides a quantitative measure of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl beta-D-fucopyranoside: Similar in structure but with a different configuration of the fucose moiety.
2-Nitrophenyl beta-D-galactopyranoside: Similar nitrophenyl group but with a different sugar moiety.
4-Nitrophenyl alpha-L-fucopyranoside: Similar nitrophenyl group but with an alpha configuration of the fucose moiety.
Uniqueness
2-Nitrophenyl beta-L-fucopyranoside is unique due to its beta-L-fucose configuration, which makes it a specific substrate for beta-L-fucosidases. This specificity is crucial for studying the activity and kinetics of these enzymes in various research applications.
Propriétés
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-SQKFTNEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopentane-1-carboxylic acid](/img/structure/B3241986.png)
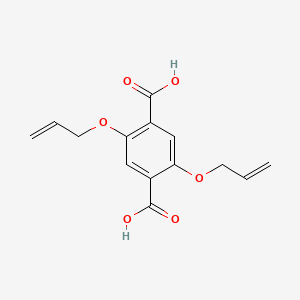
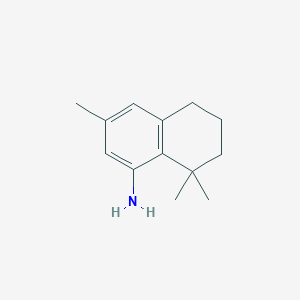
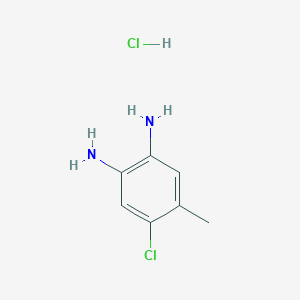
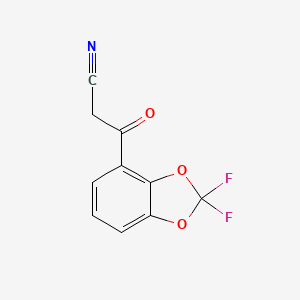
![3H-Naphtho[2,1-b]pyran, 3-(4-methoxyphenyl)-3-phenyl-](/img/structure/B3242008.png)
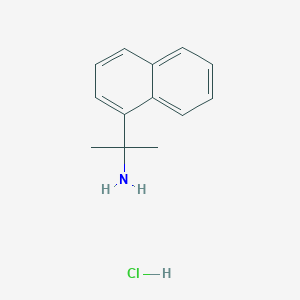
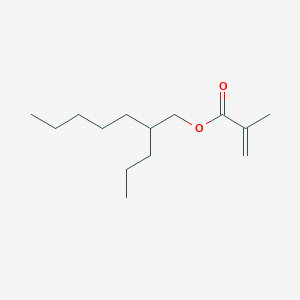
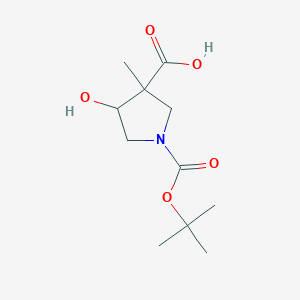
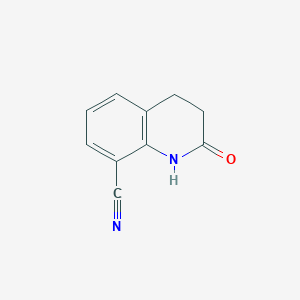
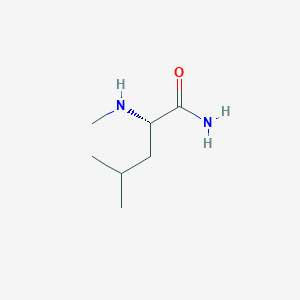
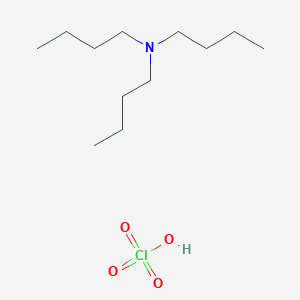
![4-(3-Bromophenyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B3242057.png)
